

Technical Guide: Physical Properties of Butyl Aminoacetate Hydrochloride

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Compound of Interest

Compound Name: *Butyl aminoacetate hydrochloride*

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Introduction

Butyl aminoacetate hydrochloride, systematically known as tert-butyl 2-aminoacetate hydrochloride and often referred to as Glycine tert-butyl ester hydrochloride, is a crucial reagent in synthetic organic chemistry.^[1] Its primary application lies in peptide synthesis, where the tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of glycine. This guide provides a comprehensive overview of the physical properties of **Butyl aminoacetate hydrochloride**, complete with experimental protocols and a synthesis workflow.

Chemical Identity

Identifier	Value
Chemical Name	tert-Butyl 2-aminoacetate hydrochloride
Synonyms	Glycine tert-butyl ester hydrochloride, H-Gly-OtBu HCl
Molecular Formula	C6H14ClNO2
Molecular Weight	167.63 g/mol [1]
CAS Number	27532-96-3 [1]
InChI	InChI=1S/C6H13NO2.ClH/c1-6(2,3)9-5(8)4-7;/h4,7H2,1-3H3;1H [1]
SMILES	<chem>CC(C)(C)OC(=O)CN.Cl</chem> [1]

Physical Properties

A summary of the key physical properties of **Butyl aminoacetate hydrochloride** is presented below.

Property	Value	Source
Appearance	White to pale cream crystalline powder, chunks, or lumps.	[2]
Melting Point	141-143 °C	
Boiling Point	Not available (decomposes)	
Solubility	Soluble in water and methanol. [2]	
pKa	Data not available	

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physical properties of **Butyl aminoacetate hydrochloride**.

Melting Point Determination

The melting point of **Butyl aminoacetate hydrochloride** can be determined using a standard capillary melting point apparatus.

Methodology:

- **Sample Preparation:** A small amount of the dry crystalline **Butyl aminoacetate hydrochloride** is placed in a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of a melting point apparatus.
- **Heating:** The sample is heated at a steady rate of 1-2 °C per minute.
- **Observation:** The temperature at which the substance begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded. The melting point is reported as this range.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Solubility Determination

The solubility of **Butyl aminoacetate hydrochloride** in a given solvent can be determined by the equilibrium saturation method.

Methodology:

- **Saturation:** An excess amount of **Butyl aminoacetate hydrochloride** is added to a known volume of the solvent (e.g., water, methanol) in a sealed container.
- **Equilibration:** The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).
- **Separation:** The undissolved solid is separated from the solution by filtration or centrifugation.
- **Quantification:** The concentration of **Butyl aminoacetate hydrochloride** in the saturated solution is determined using a suitable analytical technique, such as gravimetric analysis (after solvent evaporation) or spectroscopic methods.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Spectroscopic Analysis

4.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in **Butyl aminoacetate hydrochloride**.

Methodology:

- **Sample Preparation:** A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.^[1]
- **Data Acquisition:** The FTIR spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm^{-1}).
- **Analysis:** The characteristic absorption bands for the amine hydrochloride, ester carbonyl, and C-O bonds are identified.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to elucidate the molecular structure.

Methodology:

- **Sample Preparation:** A small amount of **Butyl aminoacetate hydrochloride** is dissolved in a suitable deuterated solvent (e.g., D_2O , CD_3OD).
- **Data Acquisition:** The ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer.
- **Analysis:** The chemical shifts, integration, and coupling patterns of the signals are analyzed to confirm the structure of the molecule.

4.3.3. Mass Spectrometry (MS)

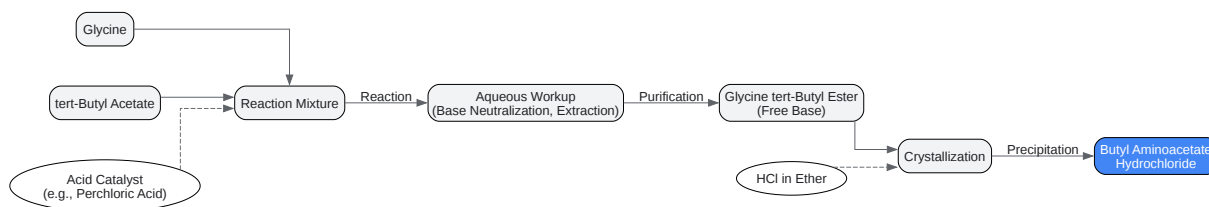
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Methodology:

- Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI), is used to generate ions of the molecule.
- Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer.
- Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern can provide further structural information.

Synthesis Workflow

The following diagram illustrates a common synthetic route for **Butyl aminoacetate hydrochloride**, starting from glycine and tert-butyl acetate.



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Caption: Synthesis of **Butyl Aminoacetate Hydrochloride**.

This workflow outlines the esterification of glycine with tert-butyl acetate in the presence of an acid catalyst, followed by workup to isolate the free base, and subsequent treatment with hydrochloric acid to yield the hydrochloride salt.^{[12][13]}

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